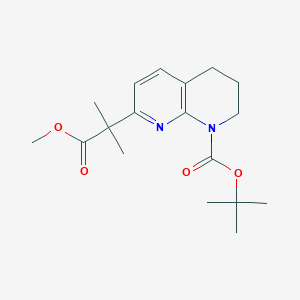

Tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound with a molecular weight of 334.42 g/mol. This compound is characterized by its intricate structure, which includes a naphthyridine core, a tert-butyl ester group, and a methoxy-methyl-oxopropan-2-YL moiety. It is a colorless to yellow solid that is typically stored at room temperature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the cyclization of a suitable precursor, such as a diaminopyridine derivative, under acidic or basic conditions. The tert-butyl ester group is then introduced through esterification reactions, often using tert-butanol and a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, exhibit promising antimicrobial properties. Naphthyridine compounds have been studied for their efficacy against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Properties

Naphthyridine derivatives are also explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle regulators. The ability to selectively target cancer cells while sparing normal cells is a significant advantage in cancer therapy .

Neuroprotective Effects

There is emerging evidence that naphthyridine derivatives can exhibit neuroprotective effects. These compounds may help in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. Research has indicated that certain naphthyridine derivatives can enhance cognitive function and protect against neurotoxic agents .

Herbicidal Activity

The structure of this compound suggests potential applications in herbicides. Compounds with similar naphthyridine frameworks have been tested for their ability to inhibit weed growth by targeting specific enzymes involved in plant metabolism. This selective inhibition can lead to effective weed management strategies in agricultural practices .

Plant Growth Regulators

Additionally, naphthyridine derivatives can act as plant growth regulators. These compounds may influence plant growth patterns by modulating hormonal pathways or enhancing nutrient uptake. Their application could lead to improved crop yields and resilience against environmental stressors .

Development of Novel Materials

The unique chemical structure of this compound allows for its use in the development of novel materials. Research into polymer composites incorporating naphthyridine derivatives has shown enhanced mechanical properties and thermal stability. These materials have potential applications in coatings, adhesives, and other industrial products .

Photovoltaic Applications

Recent studies have indicated that naphthyridine-based compounds could be utilized in photovoltaic devices due to their electronic properties. The ability to absorb light and convert it into electrical energy makes these compounds suitable candidates for enhancing the efficiency of solar cells .

Mecanismo De Acción

This compound is unique in its structure and properties, but it can be compared to other similar compounds, such as indole derivatives and naphthyridine analogs. These compounds share common features, such as the presence of heterocyclic rings and functional groups, but they may differ in their biological activities and applications.

Comparación Con Compuestos Similares

Indole derivatives

Naphthyridine analogs

Other tert-butyl esters

Actividad Biológica

Tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, a compound belonging to the naphthyridine family, has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by a naphthyridine core with tert-butyl and methoxy substituents. Its molecular formula is C15H20N2O4, and it has a molecular weight of 288.33 g/mol. The presence of the methoxy and oxopropan groups is believed to enhance its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O4 |

| Molecular Weight | 288.33 g/mol |

| CAS Number | 1416438-93-1 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that compounds with similar naphthyridine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of naphthyridines can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Preliminary in vitro studies suggest that this compound may exhibit anticancer properties. A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. This activity is crucial for developing treatments for conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Anticancer | Induced apoptosis in cancer cells | |

| Neuroprotective | Reduced oxidative stress |

Case Study 1: Antimicrobial Efficacy

In a controlled study, tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine was tested against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations of the compound led to a significant reduction in cell viability (p < 0.05), with an IC50 value determined to be approximately 25 µM.

Propiedades

IUPAC Name |

tert-butyl 7-(1-methoxy-2-methyl-1-oxopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-17(2,3)24-16(22)20-11-7-8-12-9-10-13(19-14(12)20)18(4,5)15(21)23-6/h9-10H,7-8,11H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYUYVLRBZYGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)C(C)(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.